molecular formula C22H21FN4O2 B11034211 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide

2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B11034211
M. Wt: 392.4 g/mol
InChI Key: SUOLUOKUXBZCIK-UHFFFAOYSA-N
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Description

2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes a cyclopentyl group, an oxo group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the cyclopentyl and oxo groups. The final step involves the attachment of the fluorophenyl group to the acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C22H21FN4O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-(3-cyclopentyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C22H21FN4O2/c23-15-9-3-4-10-16(15)24-20(28)13-19-21(29)26(14-7-1-2-8-14)22-25-17-11-5-6-12-18(17)27(19)22/h3-6,9-12,14,19H,1-2,7-8,13H2,(H,24,28)

InChI Key

SUOLUOKUXBZCIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=CC=C5F

Origin of Product

United States

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